2-(Difluoromethoxy)-8-(trifluoromethoxy)naphthalene 2-(Difluoromethoxy)-8-(trifluoromethoxy)naphthalene
Brand Name: Vulcanchem
CAS No.:
VCID: VC15915476
InChI: InChI=1S/C12H7F5O2/c13-11(14)18-8-5-4-7-2-1-3-10(9(7)6-8)19-12(15,16)17/h1-6,11H
SMILES:
Molecular Formula: C12H7F5O2
Molecular Weight: 278.17 g/mol

2-(Difluoromethoxy)-8-(trifluoromethoxy)naphthalene

CAS No.:

Cat. No.: VC15915476

Molecular Formula: C12H7F5O2

Molecular Weight: 278.17 g/mol

* For research use only. Not for human or veterinary use.

2-(Difluoromethoxy)-8-(trifluoromethoxy)naphthalene -

Specification

Molecular Formula C12H7F5O2
Molecular Weight 278.17 g/mol
IUPAC Name 7-(difluoromethoxy)-1-(trifluoromethoxy)naphthalene
Standard InChI InChI=1S/C12H7F5O2/c13-11(14)18-8-5-4-7-2-1-3-10(9(7)6-8)19-12(15,16)17/h1-6,11H
Standard InChI Key GRHNWOWBSFONBL-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C=C(C=C2)OC(F)F)C(=C1)OC(F)(F)F

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a naphthalene backbone (C₁₀H₈) with two distinct fluorinated alkoxy groups: a difluoromethoxy group at position 2 and a trifluoromethoxy group at position 8. The spatial arrangement of these substituents creates a steric and electronic environment that influences reactivity and intermolecular interactions. The difluoromethoxy group (–OCF₂H) introduces asymmetry due to the presence of two fluorine atoms and one hydrogen, while the trifluoromethoxy group (–OCF₃) is fully fluorinated, contributing to enhanced electronegativity .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₁₂H₇F₅O₂
Molecular Weight278.17 g/mol
XLogP3-AA5.3
Hydrogen Bond Acceptors7
Rotatable Bond Count3

Electronic and Steric Effects

The electron-withdrawing nature of both substituents reduces electron density on the naphthalene ring, rendering it less susceptible to electrophilic aromatic substitution. Concurrently, the trifluoromethoxy group’s bulkiness imposes steric hindrance, which can direct regioselectivity in subsequent reactions. Computational studies suggest that the compound’s dipole moment is influenced by the opposing electronic effects of the –OCF₂H and –OCF₃ groups .

Synthesis and Reaction Pathways

Challenges in Synthesis

  • Regioselectivity: Ensuring correct positioning of substituents on the naphthalene ring demands careful control of reaction conditions.

  • Fluorine Stability: Both –OCF₂H and –OCF₃ groups are prone to hydrolysis under acidic or basic conditions, necessitating anhydrous environments .

Physicochemical Properties

Thermodynamic Stability

The compound’s high XLogP3-AA value (5.3) indicates significant hydrophobicity, which correlates with enhanced membrane permeability—a desirable trait in drug candidates . Its melting point and solubility data remain unreported, but analogous fluorinated naphthalenes typically exhibit low water solubility (<1 mg/mL) and melt between 50–100°C .

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR: Protons adjacent to fluorine atoms exhibit splitting due to spin-spin coupling. For instance, the –OCF₂H group’s hydrogen resonates as a triplet near δ 6.6 ppm (J = 74 Hz), as observed in related difluoromethoxy compounds .

  • ¹⁹F NMR: The –OCF₂H group shows a doublet near δ −80 ppm (J = 74 Hz), while –OCF₃ appears as a singlet near δ −60 ppm .

Infrared (IR) Spectroscopy

Stretching vibrations for C–F bonds appear between 1100–1200 cm⁻¹, and aromatic C=C vibrations occur near 1600 cm⁻¹ .

Table 2: Representative Spectroscopic Data

TechniqueSignal (δ/ppm or cm⁻¹)AssignmentSource
¹H NMR6.6 (t, J = 74 Hz)–OCF₂H proton
¹⁹F NMR−80 (d, J = 74 Hz)–OCF₂H fluorine atoms
¹⁹F NMR−60 (s)–OCF₃ fluorine atoms
IR1121, 1105C–F stretching

Comparative Analysis with Analogous Compounds

Table 3: Comparison of Fluorinated Naphthalene Derivatives

CompoundSubstituentsXLogP3-AAKey ApplicationsSource
2-(Difluoromethoxy)-8-(trifluoromethoxy)naphthalene–OCF₂H, –OCF₃5.3Drug discovery, materials
1-Bromo-2-(difluoromethoxy)naphthalene–Br, –OCF₂H4.1Synthetic intermediate
1-(Difluoromethoxy)naphthalene–OCF₂H3.8Spectroscopy studies

The dual fluorination in 2-(difluoromethoxy)-8-(trifluoromethoxy)naphthalene distinguishes it from simpler analogs, offering a balance of electronic modulation and steric bulk unmatched by mono-fluorinated derivatives.

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